Buserelin

GnRH receptor receptor binding affinity pKi

Variable GnRH agonist potency complicates receptor pharmacology and pituitary suppression studies. Buserelin resolves this with receptor binding affinity (pKi 9.3-9.5) exceeding leuprolide by ~10-fold, ensuring superior competitive displacement detection. - pKi 9.3-9.5 vs leuprolide 8.5-9.1 - enhanced assay sensitivity for receptor binding studies - FSH suppression 33-40% lower vs triptorelin (P < 0.001) after 15 days - ideal for high-responder models - Intranasal formulation available (2.5-3.3% bioavailability) - needle-free administration option - Validated [125I]buserelin radioligand for receptor pharmacology and competition assays

Molecular Formula C62H90N16O15
Molecular Weight 1299.5 g/mol
CAS No. 57982-77-1
Cat. No. B193263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuserelin
CAS57982-77-1
SynonymsBUSERELIN;  57982-77-1;  Etilamide;  Acetate, Buserelin;  Bigonist;  Buserelin;  Buserelin Acetate;  HOE 766;  HOE-766;  HOE766;  Profact;  Receptal;  Suprecur;  Suprefact;  Tiloryth(d-ser(bu(supt)(sup6)))-lh-rh(1-9)nonapeptide-ethylamide;  (d-ser(tbu)(sup6)-ea(sup10))-lhrh;  (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormon;  (d-ser(tbu)(sup6)-ea(sup10))-luteinizinghormone-releasinghormone;  d-ser(tbu(sup6))-lh-rh-(1-9)-nonape
Molecular FormulaC62H90N16O15
Molecular Weight1299.5 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
InChIInChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
InChIKeyPYMDEDHDQYLBRT-DRIHCAFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Buserelin Technical Overview


Buserelin is a synthetic nonapeptide agonist analog of gonadotropin-releasing hormone (GnRH, also known as luteinizing hormone-releasing hormone, LHRH), characterized by amino acid substitutions at positions 6 (D-Ser(tBu)) and 10 (ethylamide) relative to the native decapeptide sequence [1]. These modifications confer enhanced receptor binding affinity and extended plasma half-life (subcutaneous: 75–80 minutes; intranasal: 1–2 hours) compared with endogenous GnRH [1][2]. Buserelin is supplied as both short-acting formulations (subcutaneous injection, intranasal spray) and long-acting depot implants for sustained release over 2–3 months [1].

GnRH receptor binding pharmacology and radioligand assay development
Reported high-affinity tier across GPCR binding studies
Pituitary suppression and ovarian stimulation protocol research
Long-protocol IVF research models; high-responder endpoint contexts
Non-injection intranasal and implant formulation research
Supports repeated-dosing pharmacokinetic and NHP model studies

Buserelin Substitution Limitations


Despite belonging to the same therapeutic class, GnRH agonists exhibit measurable differences in receptor binding kinetics, pituitary suppression profiles, pharmacokinetic parameters, and clinical outcome patterns that preclude direct interchangeability [1]. Buserelin demonstrates a receptor binding affinity (pKi 9.3–9.5) that exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, translating to distinct pharmacodynamic effects on follicle-stimulating hormone (FSH) suppression [1][2]. Furthermore, route-specific bioavailability differs markedly across the class—buserelin offers intranasal administration (2.5–3.3% bioavailability) as a non-injection alternative, whereas goserelin and leuprolide require subcutaneous or intramuscular injection exclusively [3]. These pharmacological differences manifest as differential clinical utility: buserelin may be preferentially selected for high-responder patients in ovarian stimulation, while triptorelin shows advantages in poor responders [2].

Receptor affinity Buserelin’s reported binding affinity (higher tier) may shift assay sensitivity relative to leuprolide; direct interchange may alter competitive displacement readouts.
Pituitary suppression Profound FSH/estradiol suppression profile differs from triptorelin and leuprorelin; high-responder model endpoints may not transfer across agonists.
Route flexibility Intranasal formulation is unique among injectable-only comparators; pharmacokinetic and compliance profiles may differ in repeated-dosing protocols.

Buserelin Comparative Evidence


GnRH Receptor Binding Affinity vs Leuprolide

Buserelin demonstrates GnRH receptor binding affinity (pKi 9.3–9.5) that exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, placing buserelin in the highest-affinity tier alongside goserelin, histrelin, nafarelin, and triptorelin [1]. This affinity difference translates to enhanced potency in receptor-mediated signaling cascades. Notably, buserelin is also employed as a radioligand ([125I]buserelin, Kd = 4×10⁻⁸ M in rat pituitary) for GnRH receptor binding assays, a utility not universally shared across the agonist class [1].

GnRH receptor binding affinity
Head-to-head
pKi 9.3–9.5
Reported high-affinity tier for GnRH receptor; exceeds leuprolide (pKi 8.5–9.1)
Cloned human receptor, radioligand binding
GnRH receptor receptor binding affinity pKi radioligand binding

Oocyte Yield and Pregnancy Rate vs Clomiphene Citrate

In a comparative analysis of 785 IVF cycles, buserelin acetate combined with human menopausal gonadotropin (hMG) produced significantly more oocytes (6.2 ± 3.8 vs 4.3 ± 3.8) and achieved a higher ongoing pregnancy rate (20% vs 14%) compared with clomiphene citrate plus hMG stimulation [1]. An earlier study also reported a clinical pregnancy rate of 53% (30/57) with buserelin versus 30% (48/159) with prior conventional therapy [2].

Oocyte yield and pregnancy endpoint
Head-to-head
Buserelin: 6.2 ± 3.8 oocytes, 20% ongoing pregnancy
Clomiphene: 4.3 ± 3.8 oocytes, 14%
Reported ovarian stimulation endpoint context (retrospective IVF)
785-cycle analysis; hMG co-treatment
IVF ovarian stimulation oocyte retrieval pregnancy rate clomiphene citrate

Pituitary Suppression vs Triptorelin and Leuprorelin

Following 15 days of GnRH agonist therapy in a long IVF protocol, buserelin suppressed FSH to significantly lower levels (2.9 ± 1 IU/L) compared with triptorelin (4.3 ± 1.7 IU/L) and leuprorelin (4.8 ± 2.1 IU/L) (P < 0.001) [1]. After hMG stimulation, estradiol levels remained lower in the buserelin group (1,799 ± 1,101 pg/mL) versus triptorelin (2,440 ± 1,298 pg/mL) and leuprorelin (2,137 ± 1,044 pg/mL) (P < 0.01), as was estradiol per hMG ampule (67 ± 51 vs 97 ± 61 vs 82 ± 49, respectively; P < 0.01) [1]. These findings support differential clinical stratification: buserelin for high responders, triptorelin for poor responders [1].

Pituitary suppression profile
Head-to-head
FSH: 2.9 ± 1 IU/L (Buserelin) vs 4.3–4.8 (comparators)
E2: 1,799 vs 2,137–2,440 pg/mL
Reported deeper FSH/estradiol suppression endpoint (P < 0.001–0.01)
Randomized trial, 246 patients, long IVF protocol
pituitary suppression FSH estradiol ovarian stimulation high responder

Gonadotropin Consumption and OHSS vs Triptorelin

In a 2024 randomized single-blind trial comparing short-acting buserelin versus triptorelin 1% in women undergoing ICSI/ET (n = 134), the mean total gonadotropin dose was significantly lower in the buserelin group (2,433.87 ± 936.52 IU) than in the triptorelin group (3,181.29 ± 710.13 IU) (P < 0.001) [1]. However, the frequency of positive ovarian hyperstimulation syndrome (OHSS) was 22.6% (14/67) in the buserelin arm versus 0.0% (0/67) in the triptorelin arm (P < 0.001) [1]. Both agonists successfully prevented LH surge with no significant difference in progesterone levels on trigger day [1].

Gonadotropin consumption & OHSS
Head-to-head
Gonadotropin: 2,434 ± 937 IU (Buserelin) vs 3,181 ± 710 IU (triptorelin)
OHSS: 22.6% vs 0.0%
Reported consumption and OHSS endpoint context; higher OHSS signal with buserelin
Single-blind RCT, ICSI/ET cycles, n=134
ICSI gonadotropin consumption OHSS ovarian stimulation triptorelin

Dosing Route Flexibility vs Goserelin/Leuprolide

Buserelin is distinguished among GnRH agonists by its availability as an intranasal spray formulation with 2.5–3.3% bioavailability, in addition to subcutaneous injection (70% bioavailability) and long-acting depot implants [1][2]. In contrast, goserelin and leuprolide are available only as injectable depots, and nafarelin is the only other major agonist with intranasal formulation [3]. Peak serum concentrations after 200 μg intranasal buserelin (0.65 ± 0.14 ng/mL) are approximately 100-fold lower than after subcutaneous injection (52.2 ± 14.8 ng/mL after 30 μg/kg sc), though elimination half-life remains similar (~75 min) [2]. Importantly, intranasal absorption is not adversely influenced by rhinitis [1].

Dosing route flexibility
Class-level
Intranasal: 2.5–3.3% bioavailability; SC: 70%; implant: 2–3 months
Supports non-injection and depot research models; unique across class
Absorption not influenced by rhinitis
pharmacokinetics bioavailability intranasal administration subcutaneous dosing route

Cost Savings vs Goserelin and Leuprolide in Prostate Cancer

A meta-analysis and economic evaluation comparing depot formulations of buserelin acetate, goserelin acetate, and leuprolide acetate in advanced prostate cancer confirmed no statistically significant differences in efficacy endpoints (survival and progression-free survival) among the three agents [1]. Cost-minimization analysis from provincial formulary and Ministry of Health perspectives across two time horizons (1 year and mean survival of 2.5 years) demonstrated that buserelin remained the most cost-saving treatment alternative, with sensitivity analyses confirming robustness to variations in dosing interval and patient survival time [1]. A separate pharmacoeconomic study reported annual buserelin treatment cost of 34,961 rubles versus 39,430 rubles for leuprorelin (approximately 11.3% cost advantage) [2].

Cost-minimization endpoint
Head-to-head
Most cost-saving among buserelin, goserelin, leuprolide; ~11% acquisition cost difference
Supports health economics and formulary research context
Meta-analysis, sensitivity analyses confirmed
cost-minimization pharmacoeconomics prostate cancer depot formulation health economics

Buserelin Application Scenarios


GnRH Receptor Binding Assay Development

Buserelin's high receptor binding affinity (pKi 9.3–9.5) and availability as a validated radioligand ([125I]buserelin) make it the preferred choice for receptor binding studies and competition assays [1]. Its affinity exceeds leuprolide (pKi 8.5–9.1) by approximately one order of magnitude, enabling detection of competitive displacement at lower concentrations and with greater assay sensitivity [1]. Procurement for receptor pharmacology laboratories should prioritize buserelin when assay sensitivity or high-affinity tracer requirements are critical.

IVF Ovarian Stimulation for High Responders

Buserelin achieves more profound pituitary suppression than triptorelin or leuprorelin, with FSH levels 33–40% lower (2.9 vs 4.3–4.8 IU/L, P < 0.001) after 15 days of therapy [1]. Corresponding estradiol response is also attenuated (1,799 vs 2,137–2,440 pg/mL, P < 0.01) [1]. This suppression profile supports preferential use of buserelin in high-responder patients at elevated risk of ovarian hyperstimulation syndrome. Clinics should stock buserelin specifically for this patient subpopulation to optimize cycle safety and outcomes.

Non-Injection GnRH Agonist Therapy

Buserelin's intranasal formulation (2.5–3.3% bioavailability) provides a needle-free administration option not available with goserelin or leuprolide depot products [1][2]. This route is particularly relevant for: (a) endometriosis management requiring 6–9 months of continuous therapy; (b) research protocols in non-human primates where repeated injections are impractical; and (c) patient populations with injection aversion or contraindication [2]. Institutions should procure intranasal buserelin specifically for scenarios where injection-free GnRH agonist therapy is clinically or logistically indicated.

Cost-Sensitive Formulary for Prostate Cancer

In advanced prostate cancer androgen deprivation therapy, depot buserelin delivers clinical outcomes statistically equivalent to goserelin and leuprolide but at lower direct drug cost [1]. Economic analysis confirms buserelin as the most cost-saving alternative among the three depot GnRH agonists from both 1-year and 2.5-year time horizon perspectives [1]. Hospital pharmacy and therapeutics committees should consider buserelin for formulary inclusion when equivalent efficacy can be achieved at reduced acquisition cost.

Application
Selection Property
Validation Focus
GnRH receptor binding assays
Reported high receptor binding affinity tier
Radioligand sensitivity and competitive displacement
Ovarian stimulation protocol research
More profound pituitary suppression profile
FSH/estradiol suppression endpoints; OHSS monitoring
Non-injection administration models
Intranasal formulation availability
Pharmacokinetic and compliance in repeated-dosing protocols
Health economics and formulary research
Equivalent efficacy endpoints at lower acquisition cost
Cost-minimization analysis and budget impact modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buserelin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.